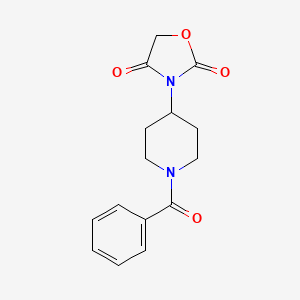

3-(1-Benzoylpiperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Benzoylpiperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains an oxazolidine ring, which is a five-membered heterocycle ring with the formula (CH2)3(NH)O . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .

Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The oxazolidine ring is a key structural unit of many biologically active compounds .Scientific Research Applications

Synthesis Techniques and Chemical Properties

- Synthesis Using Atmospheric Carbon Dioxide : A novel method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This process utilizes atmospheric carbon dioxide, offering an environmentally friendly and mild approach to producing various oxazolidine-2,4-diones (Zhang et al., 2015).

- Crystal Structure Analysis : The crystal structure of certain oxazolidine derivatives reveals nearly coplanar benzoyloxy and benzyl rings, providing insights into the molecular configuration that could influence their biological activities and synthesis processes (Inada & Kanazawa, 2017).

Biological and Pharmacological Applications

- HIV-1 Attachment Inhibition : Specific benzoylpiperidin-yl oxazolidine derivatives have been characterized as inhibitors of HIV-1 attachment. These compounds interfere with the interaction of viral gp120 with the CD4 receptor, showcasing the potential for therapeutic application in the treatment of HIV (Meanwell et al., 2009).

- Antimicrobial Activity : Oxazolidinone derivatives have demonstrated significant antimicrobial activity, with certain compounds outperforming standard drugs against Gram-positive bacteria. These findings highlight the potential for developing new antimicrobial agents based on oxazolidine-2,4-dione structures (Karaman et al., 2018).

Agricultural Applications

- Fungicide Development : Famoxadone, an oxazolidinone derivative, has been commercialized as an agricultural fungicide. This compound exhibits excellent control of plant pathogens, underscoring the utility of oxazolidine-2,4-diones in developing new fungicides for crop protection (Sternberg et al., 2001).

Material Science and Catalysis

- Catalytic Oxidation : Cu(II) complexes of 1,3-oxazolidine-based ligands have been investigated for their catalytic activity in the oxidation of benzyl alcohols. This research offers insights into the development of novel catalysts for organic synthesis processes (Bikas et al., 2018).

properties

IUPAC Name |

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEXYGRMHRCVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)

![3-cinnamyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2829073.png)

![(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2829078.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2829081.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2829085.png)